molecular formula C24H27NO3 B1385637 N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline CAS No. 1040687-20-4

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline

Cat. No.: B1385637
CAS No.: 1040687-20-4
M. Wt: 377.5 g/mol
InChI Key: VSBJSFYSVQJMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline involves multiple steps. Typically, the synthetic route includes the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-(2-phenoxyethoxy)aniline under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline is widely used in scientific research, including:

Mechanism of Action

The mechanism by which N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline can be compared with other similar compounds, such as:

  • N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)benzeneamine
  • N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)phenylamine

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and utility in various research contexts .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-19-16-20(2)18-22(17-19)26-13-12-25-23-10-6-7-11-24(23)28-15-14-27-21-8-4-3-5-9-21/h3-11,16-18,25H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBJSFYSVQJMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC2=CC=CC=C2OCCOC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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